molecular formula C12H12O3 B8789271 Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 72181-95-4

Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8789271
Key on ui cas rn: 72181-95-4
M. Wt: 204.22 g/mol
InChI Key: PMJCDJNXOXOUKF-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

To a solution of diisopropylamine (2.06 mL, 14.6 mmol) in THF (14 mL) at 0° C. was a solution of n-butyl lithium (5.55 mL of a 2.5 M in solution in hexanes; 14.6 mmol), dropwise over 15 min. Meanwhile, a solution of 2-methyl-1-indanone (2.03 g, 13.9 mmol) in THF (10 mL) was prepared and cooled to −78° C. under N2. After 30 minutes the above solution of LDA was cooled to −78° C. and added to the above solution of indanone, dropwise over 15 min via double-ended needle. The mixture was stirred 30 min and methyl cyanoformate (1.32 mL, 16.7 mmol) was added. The mixture was stirred 40 minutes, gradually warming ca. to −20° C., quenched with satd NH4Cl and extracted with Et2O (2×25 mL). Combined organics were washed (brine), dried over Na2SO4 and concentrated in vacuo, affording the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.52 (s, 3H), 3.00 (d, J=17.3 Hz, 1H), 3.67-3.73 (m, 4H), 7.41 (t, J=7.57 Hz, 1H), 7.47 (m, 1H), 7.63 (m, 1H), 7.79 (d, J=7.57 Hz, 1H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.32 mL
Type
reactant
Reaction Step Six
Name
Quantity
14 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[CH2:8]([Li])CCC.[Li+].CC([N-]C(C)C)C.[C:21]1(=[O:30])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22]1.[C:31]([C:33]([O:35][CH3:36])=[O:34])#N>C1COCC1>[CH3:1][CH:22]1[CH2:23][C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]1=[O:30].[CH3:8][C:31]1([C:33]([O:35][CH3:36])=[O:34])[CH2:23][C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]1=[O:30] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.06 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Six
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(#N)C(=O)OC
Step Seven
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually warming ca. to −20° C.
CUSTOM
Type
CUSTOM
Details
quenched with satd NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×25 mL)
WASH
Type
WASH
Details
Combined organics were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.9 mmol
AMOUNT: MASS 2.03 g
Name
Type
product
Smiles
CC1(C(C2=CC=CC=C2C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08633175B2

Procedure details

To a solution of diisopropylamine (2.06 mL, 14.6 mmol) in THF (14 mL) at 0° C. was a solution of n-butyl lithium (5.55 mL of a 2.5 M in solution in hexanes; 14.6 mmol), dropwise over 15 min. Meanwhile, a solution of 2-methyl-1-indanone (2.03 g, 13.9 mmol) in THF (10 mL) was prepared and cooled to −78° C. under N2. After 30 minutes the above solution of LDA was cooled to −78° C. and added to the above solution of indanone, dropwise over 15 min via double-ended needle. The mixture was stirred 30 min and methyl cyanoformate (1.32 mL, 16.7 mmol) was added. The mixture was stirred 40 minutes, gradually warming ca. to −20° C., quenched with satd NH4Cl and extracted with Et2O (2×25 mL). Combined organics were washed (brine), dried over Na2SO4 and concentrated in vacuo, affording the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.52 (s, 3H), 3.00 (d, J=17.3 Hz, 1H), 3.67-3.73 (m, 4H), 7.41 (t, J=7.57 Hz, 1H), 7.47 (m, 1H), 7.63 (m, 1H), 7.79 (d, J=7.57 Hz, 1H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.32 mL
Type
reactant
Reaction Step Six
Name
Quantity
14 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[CH2:8]([Li])CCC.[Li+].CC([N-]C(C)C)C.[C:21]1(=[O:30])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22]1.[C:31]([C:33]([O:35][CH3:36])=[O:34])#N>C1COCC1>[CH3:1][CH:22]1[CH2:23][C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]1=[O:30].[CH3:8][C:31]1([C:33]([O:35][CH3:36])=[O:34])[CH2:23][C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]1=[O:30] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.06 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Six
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(#N)C(=O)OC
Step Seven
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually warming ca. to −20° C.
CUSTOM
Type
CUSTOM
Details
quenched with satd NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×25 mL)
WASH
Type
WASH
Details
Combined organics were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.9 mmol
AMOUNT: MASS 2.03 g
Name
Type
product
Smiles
CC1(C(C2=CC=CC=C2C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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